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Abstract
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt) is a member of the

diazeniumdiolate class of nitric oxide (NO) donor compounds. First described in 1996, it is

distinguished by its exceptionally rapid, pH-dependent decomposition to release nitric oxide.

With a half-life of approximately 1.8 seconds at physiological pH and temperature, it serves as

a valuable tool for investigating the biological effects of a short, high-concentration pulse of NO.

This guide provides a comprehensive overview of the discovery, chemical properties,

synthesis, and known biological applications of PROLI NONOate, with a focus on quantitative

data and detailed experimental protocols to aid researchers in its application.

Discovery and Core Chemical Properties
PROLI NONOate was first synthesized and characterized by Saavedra et al. in 1996 as part of

an effort to develop novel, ultrafast nitric oxide donors to study localized antithrombotic and

vasodilatory activity.[1][2] Diazeniumdiolates, colloquially known as NONOates, are a class of

compounds that feature a [N(O)NO]⁻ functional group and are prized for their ability to release

NO spontaneously under physiological conditions without the need for enzymatic activation.[3]

[4]

The defining characteristic of PROLI NONOate is its extremely short half-life (t½), which is

orders of magnitude faster than more commonly studied NONOates like DETA NONOate. This
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rapid decomposition allows for precise temporal control of NO delivery in experimental

systems. Upon decomposition in aqueous buffer at pH 7.4 and 37°C, one mole of the parent

compound liberates two moles of nitric oxide and one mole of the amino acid L-proline, a

naturally occurring and biocompatible metabolite.[1]

Table 1: Physicochemical and Kinetic Properties of
PROLI NONOate

Property Value Reference

Formal Name
1-(hydroxy-NNO-azoxy)-L-

proline, disodium salt

CAS Number 178948-42-0

Molecular Formula C₅H₇N₃O₄ · 2Na

Formula Weight 219.1 g/mol

Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)

NO Release Stoichiometry
2 moles NO / mole of PROLI

NONOate

UV Absorbance (λmax) 252 nm (in 0.01 M NaOH)

Solubility
>100 mg/mL in aqueous

buffers

Appearance Crystalline solid

Synthesis and Handling
The synthesis of diazeniumdiolates, including PROLI NONOate, generally involves the reaction

of a secondary amine with nitric oxide gas at high pressure under basic conditions.

Experimental Protocol: Synthesis of PROLI NONOate
This protocol is based on the general methodology described for diazeniumdiolate synthesis

and the specific findings reported by Saavedra et al., 1996.
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Preparation of Amine Solution: L-proline is dissolved in a solution of sodium methoxide in

methanol. This creates the basic conditions necessary for the reaction and provides the

nucleophilic secondary amine.

Reaction with Nitric Oxide: The solution is transferred to a high-pressure reaction vessel. The

vessel is purged with an inert gas (e.g., argon) to remove all oxygen.

Pressurization: The vessel is charged with high-pressure nitric oxide gas (typically several

atmospheres). The reaction is allowed to proceed with stirring. The specific pressure,

temperature, and reaction time are critical parameters that must be optimized.

Isolation: After the reaction is complete, the vessel is vented. The resulting product, PROLI
NONOate, precipitates from the solution and can be collected by filtration.

Purification and Storage: The crystalline solid is washed with an organic solvent (e.g., ether)

and dried under vacuum. Due to its sensitivity to moisture and acidic conditions, PROLI
NONOate must be stored in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) at -80°C for long-term stability.

Protocol: Preparation and Handling for Biological
Experiments

Stock Solution Preparation: PROLI NONOate is stable in alkaline solutions. A stock solution

is typically prepared by dissolving the crystalline solid in 10 mM sodium hydroxide (NaOH) to

a desired concentration (e.g., 10-100 mM). The concentration of the stock solution can be

verified by measuring its UV absorbance at 252 nm.

Storage of Stock Solution: The alkaline stock solution can be stored at 0-4°C for up to 24

hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C.

Initiating NO Release: To initiate the release of NO for an experiment, an aliquot of the cold,

alkaline stock solution is rapidly diluted into a much larger volume of physiological buffer

(e.g., PBS or cell culture medium) at pH 7.0-7.4 and 37°C. This pH drop instantly triggers the

rapid, first-order decomposition of the compound.

Mechanism of Action and Signaling Pathways
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The primary mechanism of action for PROLI NONOate is the release of NO, which is a highly

reactive and diffusible signaling molecule. The canonical signaling pathway for nitric oxide in

most biological systems involves the activation of soluble guanylate cyclase (sGC).

Canonical NO/cGMP Signaling Pathway
Diffusion: Upon release, NO rapidly diffuses across cell membranes into target cells.

sGC Activation: In the cytoplasm, NO binds to the heme-iron center of soluble guanylate

cyclase (sGC), causing a conformational change that activates the enzyme.

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)

to cyclic guanosine monophosphate (cGMP).

Downstream Effectors: cGMP acts as a second messenger, primarily by activating protein

kinase G (PKG). PKG then phosphorylates a variety of downstream target proteins, leading

to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of

platelet aggregation, and modulation of neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. caymanchem.com [caymanchem.com]

3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

4. repository.essex.ac.uk [repository.essex.ac.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b13706854?utm_src=pdf-body-img
https://www.benchchem.com/product/b13706854?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/proli-nonoate.html
https://www.caymanchem.com/product/82145/proli-nonoate
https://pmc.ncbi.nlm.nih.gov/articles/PMC2013979/
https://repository.essex.ac.uk/38464/3/PeterSmythThesis2024.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Discovery and Development of PROLI NONOate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13706854#discovery-and-development-of-proli-
nonoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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